2-fluoropropanedioic Acid 2-fluoropropanedioic Acid
Brand Name: Vulcanchem
CAS No.: 473-87-0
VCID: VC2308207
InChI: InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
SMILES: C(C(=O)O)(C(=O)O)F
Molecular Formula: C3H3FO4
Molecular Weight: 122.05 g/mol

2-fluoropropanedioic Acid

CAS No.: 473-87-0

Cat. No.: VC2308207

Molecular Formula: C3H3FO4

Molecular Weight: 122.05 g/mol

* For research use only. Not for human or veterinary use.

2-fluoropropanedioic Acid - 473-87-0

Specification

CAS No. 473-87-0
Molecular Formula C3H3FO4
Molecular Weight 122.05 g/mol
IUPAC Name 2-fluoropropanedioic acid
Standard InChI InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
Standard InChI Key RBCXEDQEZDUMHD-UHFFFAOYSA-N
SMILES C(C(=O)O)(C(=O)O)F
Canonical SMILES C(C(=O)O)(C(=O)O)F

Introduction

Chemical Identity and Structure

2-Fluoropropanedioic acid is a fluorinated dicarboxylic acid with molecular formula C3H3FO4 . The compound is characterized by a central carbon atom bearing a fluorine substituent, flanked by two carboxylic acid groups. This structure grants the molecule distinctive reactivity patterns that differ from its non-fluorinated analog, malonic acid.

Identification Parameters

The chemical identity of 2-fluoropropanedioic acid can be established through various parameters as outlined in Table 1.

ParameterValue
Molecular FormulaC3H3FO4
CAS Registry Number473-87-0
IUPAC Name2-Fluoropropanedioic acid
Common Name2-Fluoromalonic acid
Molecular Weight124.05 g/mol
European Community (EC) Number831-434-6
UNIIPG4MX47N8Y

Table 1: Chemical identifiers for 2-fluoropropanedioic acid

The molecular structure features a central carbon atom bonded to one fluorine atom, a hydrogen atom, and two carboxyl groups. The presence of the fluorine atom significantly affects the electronic distribution within the molecule, altering its acidity, reactivity, and biological properties compared to unsubstituted malonic acid.

Physical and Chemical Properties

The physical and chemical properties of 2-fluoropropanedioic acid are significantly influenced by the presence of the fluorine atom, which affects electronic distribution, bond strengths, and intermolecular interactions.

Physical Properties

While comprehensive physical data for 2-fluoropropanedioic acid is limited in the available literature, certain properties can be inferred from related fluorinated carboxylic acids. The compound is expected to be a crystalline solid at room temperature with higher acidity than unsubstituted malonic acid due to the electron-withdrawing effect of the fluorine atom .

Chemical Properties

The chemical behavior of 2-fluoropropanedioic acid is characterized by several key properties:

  • Enhanced Acidity: The electron-withdrawing nature of fluorine increases the acidity of both carboxylic acid groups .

  • Reactivity: The fluorine substituent affects the reactivity at the α-carbon position, influencing nucleophilic substitution reactions and decarboxylation processes .

  • Stability: The C-F bond contributes to increased thermal and metabolic stability compared to unsubstituted malonic acid.

  • Hydrogen Bonding: The fluorine atom can participate in hydrogen bonding as an acceptor, affecting crystalline structure and solubility properties.

Synthesis Methods

Several approaches for the synthesis of 2-fluoropropanedioic acid and its derivatives have been reported in the literature, with the most common routes involving the fluorination of malonic acid derivatives or the hydrolysis of diethyl 2-fluoromalonate.

Synthesis from Diethyl Fluoromalonate

A well-established method for preparing 2-fluoropropanedioic acid involves the hydrolysis of diethyl fluoromalonate under alkaline conditions . The procedure can be summarized as follows:

  • Potassium hydroxide (3.86 g, 68.8 mmoles) is dissolved in absolute ethanol (30 ml).

  • Diethyl fluoromalonate (5.0 g, 28 mmoles) is added dropwise with stirring over 10 minutes.

  • The resulting mixture is stirred at room temperature for approximately 7 hours.

  • The white potassium salt that precipitates is filtered and dissolved in water.

  • The solution is acidified to produce 2-fluoropropanedioic acid .

Alternative Synthetic Routes

Additional methods for synthesizing 2-fluoropropanedioic acid include:

  • Electrophilic Fluorination: Direct fluorination of malonic acid or its derivatives using electrophilic fluorinating agents such as perchloryl fluoride or elemental fluorine.

  • From 2-Fluoro-malonic Acid Diethyl Ester: As described in a patent, the preparation of fluoromalonic acid derivatives can be achieved through alkaline hydrolysis of 2-fluoro-malonic diester with lithium hydroxide .

The synthetic pathway is outlined in the following steps:

  • Alkaline hydrolysis reaction of 2-fluoro-malonic diester with lithium hydroxide aqueous solution

  • Concentration of the resulting solution

  • Vacuum drying to obtain solid lithium 2-fluoromalonate

Synthesis of Derivatives

The synthesis of various derivatives of 2-fluoropropanedioic acid has been reported, including:

  • Alkylated Fluoromalonates: Prepared through alkylation reactions of diethyl fluoromalonate with various alkyl halides .

  • Lithium 2-Fluoro-malonate Difluoro-borate: Synthesized through reaction of lithium 2-fluoromalonate with boron trifluoride complexes in organic solvents .

Applications

2-Fluoropropanedioic acid serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique properties derived from the fluorine substituent make it useful for various applications.

Pharmaceutical Applications

In pharmaceutical research, 2-fluoropropanedioic acid and its derivatives are utilized for:

  • Drug Development: As precursors for the synthesis of fluorinated pharmaceutical compounds.

  • Metabolic Studies: For investigating the effects of fluorine substitution on drug metabolism and stability.

  • Imaging Agents: Related fluorinated compounds serve as imaging agents, particularly when labeled with 18F for positional emission tomography (PET) applications .

Synthetic Applications

In organic synthesis, 2-fluoropropanedioic acid functions as:

  • Building Block: For the preparation of various fluorinated compounds with unique properties.

  • Intermediates: In the synthesis of complex molecules containing fluorinated moieties .

  • Functional Material Precursors: For developing materials with enhanced properties due to fluorine incorporation .

Chemical Research

The compound plays an important role in chemical research:

  • Mechanistic Studies: For investigating the influence of fluorine on reactivity and reaction mechanisms .

  • Catalyst Development: As a model substrate in asymmetric catalysis and kinetic resolution studies .

Research Findings

Kinetic Resolution Studies

Research by Kawanami et al. (2012) demonstrated the effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, which are structurally related to fluoromalonic acid derivatives . This study established a new method for producing chiral 2-aryl-2-fluoropropanoic acids through kinetic resolution.

The researchers employed pivalic anhydride (Piv2O) as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst. The process achieved good to high enantiomeric excesses in both the resolved acids and the corresponding esters .

Table 2 presents the solvent screening results for the kinetic resolution of 2-fluoro-2-phenylpropanoic acid:

EntrySolventYield of ester/CO2H (%)ee of ester/CO2H (%)s
1CH2Cl213/8091/1124
2THF31/5292/4336
3DMF18/4690/1723
4Et2O47/4087/7031

Table 2: Solvent effects on kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acid

Mechanistic Insights

Mechanistic studies on the reactions of fluoromalonic acid derivatives have provided valuable insights into the role of fluorine in dictating reactivity patterns. A plausible reaction pathway for the kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acid has been proposed based on computational studies .

The reaction proceeds through the formation of a mixed anhydride (MA) intermediate from pivalic anhydride and the racemic acid. This intermediate interacts with the chiral catalyst to form a zwitterionic species that selectively reacts with alcohol to yield optically active esters with high enantiomeric excess .

Lithium 2-Fluoro-malonate Difluoro-borate Preparation

A patent describes an improved preparation method for lithium 2-fluoro-malonate difluoro-borate with high yield and purity . The process involves:

  • Alkaline hydrolysis of 2-fluoro-malonic diester with lithium hydroxide

  • Concentration and vacuum drying to obtain lithium 2-fluoromalonate

  • Reaction with boron trifluoride complex in an organic solvent

  • Filtration, recrystallization, and drying

The reported results indicate superior product quality with ion chromatographic purity of 99.5% and yields of 65-70% .

Related Compounds

Several compounds structurally related to 2-fluoropropanedioic acid are of significant interest in synthetic and medicinal chemistry.

Diethyl Fluoromalonate

Diethyl fluoromalonate (C7H11FO4, CAS: 685-88-1) is an important ester derivative of 2-fluoropropanedioic acid used as a versatile building block in organic synthesis . It appears as a clear colorless to pale yellow liquid with a density of 1.129 g/mL at 25°C and boiling point of 121-122°C at 30 mm Hg .

2-Fluoropropionic Acid

2-Fluoropropionic acid (C3H5FO2, CAS: 6087-13-4) is a structurally simpler fluorinated carboxylic acid that shares some chemical characteristics with 2-fluoropropanedioic acid . It exists as a colorless liquid with a density of 1.181 g/mL at 25°C and a boiling point of 66-67°C at 30 mmHg .

The compound exhibits enhanced acidity (pKa = 2.68) compared to propionic acid due to the electron-withdrawing effect of the fluorine atom . It finds applications in pharmaceuticals, agrochemicals, materials science, and organic synthesis .

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